REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:4]=1[NH2:5].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.Cl[C:31](OC(Cl)(Cl)Cl)=[O:32]>ClCCl>[N:5]([C:4]1[CH:6]=[C:7]([C:10]([F:11])([F:12])[F:13])[CH:8]=[CH:9][C:3]=1[O:2][CH3:1])=[C:31]=[O:32]
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Name
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|
Quantity
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3 g
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Type
|
reactant
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Smiles
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COC1=C(N)C=C(C=C1)C(F)(F)F
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
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6.73 g
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Type
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reactant
|
Smiles
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CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
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Name
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Quantity
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2.24 g
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Type
|
reactant
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Smiles
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ClC(=O)OC(Cl)(Cl)Cl
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added dropwise
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Type
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WAIT
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Details
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at room temperature for 60 min
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Duration
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60 min
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Type
|
WASH
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Details
|
At 0° C., the mixture is washed with 1N hydrochloric acid, ice-water and sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over magnesium sulphate and removal of the solvent by distillation
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Type
|
CUSTOM
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Details
|
gives the product
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Type
|
CUSTOM
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Details
|
The isocyanate is then used for the subsequent reactions without further purification
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Reaction Time |
30 min |
Name
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Type
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|
Smiles
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N(=C=O)C1=C(C=CC(=C1)C(F)(F)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |